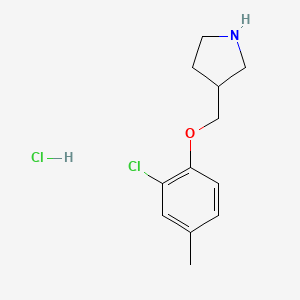
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride
説明
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, commonly known as PCC, is a synthetic compound that has gained significant attention in the scientific world due to its potential applications in various fields1. It is used for pharmaceutical testing2.
Molecular Structure Analysis
The molecular formula of this compound is C12H17Cl2NO and its molecular weight is 262.17 g/mol1.
科学的研究の応用
Chemical Modification and Application Potential
Chemical modification of biopolymers presents a pathway to new materials with specific properties. The synthesis of xylan esters and ethers, for instance, is influenced by the choice of functional groups, degree of substitution, and substitution pattern. These modified biopolymers can be used in various applications, including as paper strength additives, flocculation aids, antimicrobial agents, and drug delivery vehicles. Advanced analytical techniques such as NMR spectroscopy and HPLC help in understanding the structure-property relationships of these materials (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Impact and Remediation
Understanding the environmental occurrence, toxicity, and degradation of antimicrobial agents like triclosan is crucial. Triclosan, structurally similar to 2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride, is known for its broad-spectrum antibacterial properties and is used in numerous consumer products. However, it has environmental implications due to its partial elimination in sewage treatment plants, leading to its presence in various environmental compartments. Triclosan and its by-products can be transformed into potentially more toxic and persistent compounds, raising concerns about environmental and human health impacts. The toxicity of triclosan towards aquatic organisms and its potential to produce cytotoxic, genotoxic, and endocrine disruptor effects have been documented. This highlights the importance of exploring safer and more sustainable alternatives for such compounds in consumer products (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
特性
IUPAC Name |
3-[(2-chloro-4-methylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO.ClH/c1-9-2-3-12(11(13)6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCBFPBBASYYRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methylphenyl 3-pyrrolidinylmethyl-ether hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl (2S,4S)-4-[(cyclobutylcarbonyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426351.png)
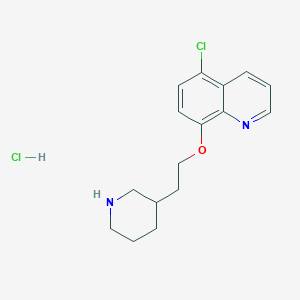
![4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426356.png)
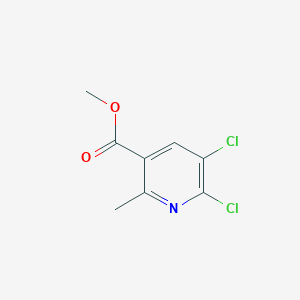
amine](/img/structure/B1426358.png)
![3-{[3-(Trifluoromethoxy)phenyl]methyl}azetidine hydrochloride](/img/structure/B1426359.png)
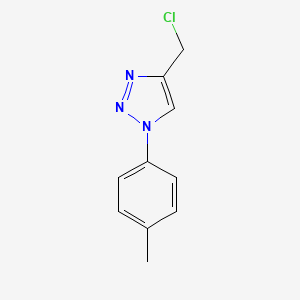
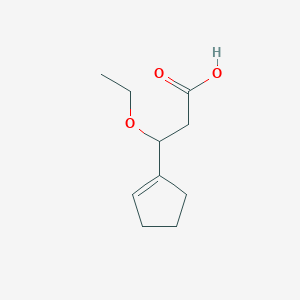
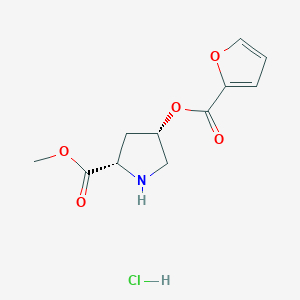
![4-{2-[(3-Methylbenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1426366.png)
![3-[2-(2-Propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426367.png)
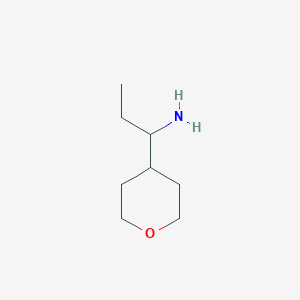
![3-[2-(4-Chloro-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426369.png)
![methyl[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]amine](/img/structure/B1426371.png)